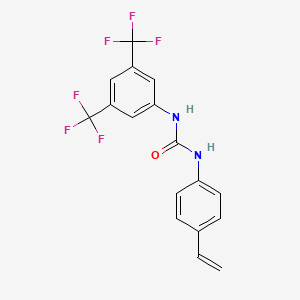![molecular formula C19H22N4O4S B2771597 4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzenesulfonamide CAS No. 2320465-86-7](/img/structure/B2771597.png)
4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of sulfonamide compounds and is commonly known as CP-690,550.
Mechanism of Action
The mechanism of action of 4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzenesulfonamide involves the inhibition of JAK enzymes, which play a crucial role in the signaling pathways of various cytokines involved in the immune response. The inhibition of JAK enzymes results in the suppression of the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its immunosuppressive properties. CP-690,550 has been shown to reduce the levels of various cytokines involved in the immune response, such as interleukin-2 (IL-2), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). This reduction in cytokine levels results in the suppression of the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzenesulfonamide in lab experiments is its ability to selectively inhibit JAK enzymes, making it a useful tool for studying the signaling pathways of various cytokines involved in the immune response. However, one of the limitations of using CP-690,550 in lab experiments is its potential toxicity, which can affect the viability of cells and tissues.
Future Directions
There are several future directions for the research on 4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzenesulfonamide. One of the major areas of research is the development of more selective JAK inhibitors that can target specific JAK isoforms involved in the immune response. Another area of research is the investigation of the potential applications of CP-690,550 in the treatment of other diseases, such as cancer and viral infections. Additionally, there is a need for further studies to understand the long-term effects of CP-690,550 on the immune system and its potential side effects.
In conclusion, this compound is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its ability to selectively inhibit JAK enzymes makes it a useful tool for studying the signaling pathways of various cytokines involved in the immune response. However, further studies are needed to understand its long-term effects and potential side effects.
Synthesis Methods
The synthesis of 4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzenesulfonamide involves several steps. The first step involves the reaction of 3-cyclopropyl-6-hydroxy-1,4-diazin-2(1H)-one with piperidine-1-carbonyl chloride in the presence of a base to form 3-cyclopropyl-6-(piperidin-1-ylcarbonyl)-1,4-diazin-2(1H)-one. The second step involves the reaction of 3-cyclopropyl-6-(piperidin-1-ylcarbonyl)-1,4-diazin-2(1H)-one with benzenesulfonyl chloride in the presence of a base to form this compound.
Scientific Research Applications
4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as an immunosuppressant drug. CP-690,550 has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of various cytokines involved in the immune response. This inhibition results in the suppression of the immune response, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Properties
IUPAC Name |
4-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c20-28(26,27)16-5-3-14(4-6-16)19(25)22-11-9-15(10-12-22)23-18(24)8-7-17(21-23)13-1-2-13/h3-8,13,15H,1-2,9-12H2,(H2,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMYDZWQLIFZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
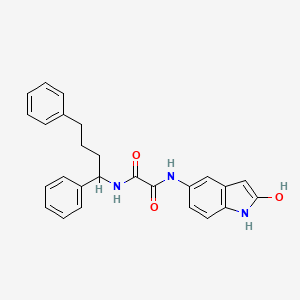
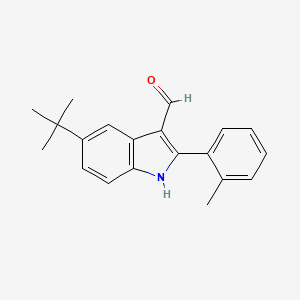
![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2771517.png)
![N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2771521.png)
![1-(4-Isopropylphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2771522.png)

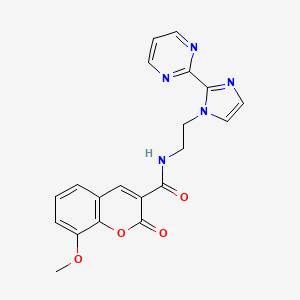
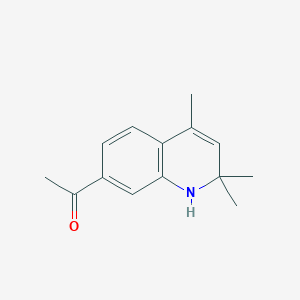
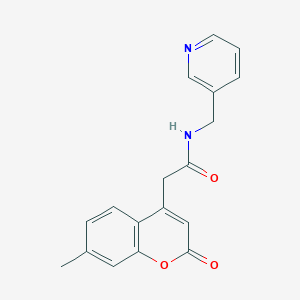


![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2771535.png)
![ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771536.png)
